molecular formula C17H9BrF4N2 B12633001 3,3'-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) CAS No. 919288-42-9

3,3'-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine)

Cat. No.: B12633001
CAS No.: 919288-42-9
M. Wt: 397.2 g/mol
InChI Key: LBYPYZITKSCMPP-UHFFFAOYSA-N
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Description

3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) is a complex organic compound that features a brominated phenylene core with two difluoropyridine groups attached

Preparation Methods

The synthesis of 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) typically involves multiple steps, starting with the bromination of a methyl-substituted phenylene compound. This is followed by the introduction of difluoropyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the phenylene core can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like DMF, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) involves its interaction with molecular targets through its brominated phenylene core and difluoropyridine groups. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Similar compounds to 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) include other brominated phenylene derivatives and difluoropyridine compounds. What sets this compound apart is the combination of both brominated phenylene and difluoropyridine groups, which imparts unique chemical and physical properties. Some similar compounds include:

  • 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(trimethylsilane)
  • 2-Bromo-5-methyl-1,3,4-thiadiazole

These compounds share structural similarities but differ in their specific functional groups and resulting properties.

Properties

CAS No.

919288-42-9

Molecular Formula

C17H9BrF4N2

Molecular Weight

397.2 g/mol

IUPAC Name

3-[3-bromo-5-(2,6-difluoropyridin-3-yl)-2-methylphenyl]-2,6-difluoropyridine

InChI

InChI=1S/C17H9BrF4N2/c1-8-12(11-3-5-15(20)24-17(11)22)6-9(7-13(8)18)10-2-4-14(19)23-16(10)21/h2-7H,1H3

InChI Key

LBYPYZITKSCMPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C2=C(N=C(C=C2)F)F)C3=C(N=C(C=C3)F)F

Origin of Product

United States

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